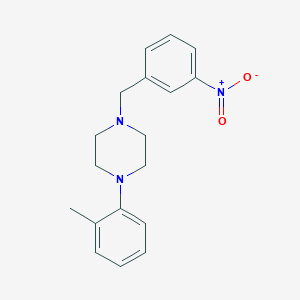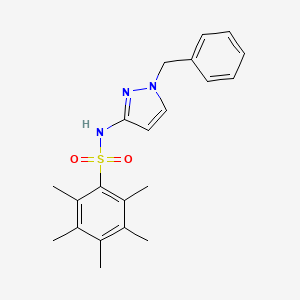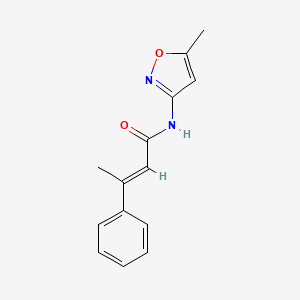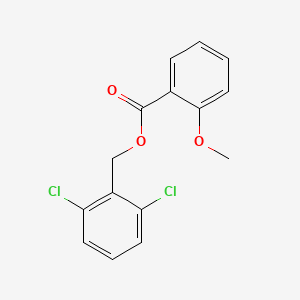
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea, also known as BTU, is a compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action.
Mécanisme D'action
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis. It has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the NF-κB pathway. In addition, it has been found to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of reactive oxygen species and increase the levels of antioxidants. In addition, it has been found to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. It also has a wide range of potential applications in various scientific fields. However, it also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its mechanism of action and its potential toxicity in vivo.
Méthodes De Synthèse
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea can be synthesized using various methods, including the reaction of 2-bromoaniline with thiourea in the presence of base or the reaction of 2-bromophenyl isothiocyanate with aminothiazole. The latter method is preferred due to its higher yield and purity. The synthesized compound can be purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c11-7-3-1-2-4-8(7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLZSUUJSZPHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

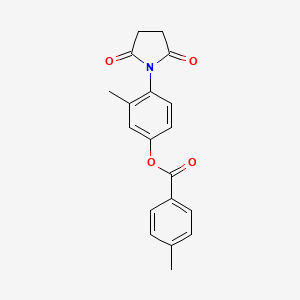
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
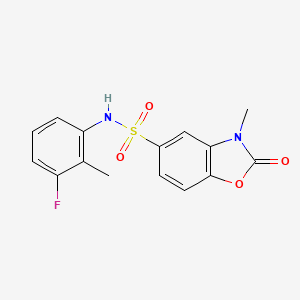
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
